Thrombin kcat/Km for H-Gly-Arg-pNA: Benchmarking Against D-Phe-Pip-Arg-pNA (S-2238)
Direct catalytic efficiency comparison for thrombin between H-Gly-Arg-pNA and the clinical gold-standard substrate D-Phe-Pip-Arg-pNA (S-2238). The catalytic efficiency (kcat/Km) of H-Gly-Arg-pNA with thrombin is approximately 1.4 × 10³ M⁻¹s⁻¹ [1], which is roughly four orders of magnitude lower than the 3.1 × 10⁷ M⁻¹s⁻¹ reported for D-Phe-Pip-Arg-pNA under comparable conditions [2]. This substantial kinetic difference establishes H-Gly-Arg-Pna 2HCl as a low-turnover substrate uniquely suited for applications requiring attenuated signal development.
| Evidence Dimension | Thrombin catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 1.4 × 10³ M⁻¹s⁻¹ (thrombin) |
| Comparator Or Baseline | D-Phe-Pip-Arg-pNA (S-2238): 3.1 × 10⁷ M⁻¹s⁻¹ |
| Quantified Difference | ~22,000-fold lower catalytic efficiency |
| Conditions | Thrombin enzyme; chromogenic assay monitored at 405 nm absorbance |
Why This Matters
This kinetic distinction enables researchers to select H-Gly-Arg-Pna 2HCl when extended linear reaction time courses are required, such as in continuous monitoring assays or when studying weak thrombin inhibitors where rapid substrate depletion would confound results.
- [1] Kholodovich VV, Kara DI, Gershkovich AA, et al. New donor-acceptor pairs for fluorogenic substrates with intramolecular fluorescence energy transfer for thrombin and trypsin. Biochemistry (Moscow). 1998;63(3):160-165. View Source
- [2] Silva MC, et al. Effect of SC-(1-325) binding to ProT and α-thrombin on the hydrolysis of tripeptide-pNA substrates. 2008. Table 2: D-Phe-Pip-Arg-pNA kcat/Km = 3.1 × 10⁷ M⁻¹s⁻¹. View Source
